

structure-activity relationship (SAR) studies of 2,4-Dimethylphenyl 2-ethoxybenzoate analogs

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Compound of Interest

Compound Name: 2,4-Dimethylphenyl 2-ethoxybenzoate

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The Structure-Activity Relationship of Phenyl Benzoate Analogs: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted phenyl benzoate analogs, drawing insights from various studies to inform future drug discovery efforts. While specific SAR data for **2,4-Dimethylphenyl 2-ethoxybenzoate** is limited in publicly available literature, a broader examination of related phenyl ester compounds offers valuable guidance for analog design and optimization.

Comparative Structure-Activity Relationship Analysis

The biological activity of phenyl benzoate analogs is significantly influenced by the nature and position of substituents on both the phenyl and benzoate rings. The following table summarizes key SAR findings from various studies on related compounds.

Compound Class	Biological Activity	Key Structure-Activity Relationship Findings
Substituted Phenyl Benzoates	Antioxidant, Anti-tyrosinase, Anti-pancreatic lipase	<ul style="list-style-type: none">- Antioxidant Activity: The presence of hydroxyl groups on the benzoate ring is crucial. Compound 4c (structure not fully specified in the abstract) exhibited stronger antioxidant activity than the standard, Trolox, suggesting the importance of the substitution pattern.[1]- Enzyme Inhibition: Certain substitution patterns led to weak anti-pancreatic lipase activity, indicating that the overall electronic and steric properties of the molecule play a role in enzyme binding.[1]
Phenyl Benzoate Esters	Skin Sensitization	<ul style="list-style-type: none">- A Quantitative Structure-Activity Relationship (QSAR) model revealed that molecular volume and the logarithm of the partition coefficient (ClogP) were key parameters in predicting skin sensitization potential.[2]- Surprisingly, chemical reactivity was not found to be a significant variable in this specific QSAR model.[2]
Phenyl-Substituted Naphthoic Acid Ethyl Esters	Strigolactone Receptor Inhibition	<ul style="list-style-type: none">- The specific substitution pattern on the phenyl ring of the naphthoic acid ester scaffold was critical for inhibitory activity against the strigolactone receptor.[3][4][5]

A novel small molecule, C6, was identified as a potent candidate inhibitor through systematic modification of the lead compound.[3][4][5]

Benzothiazole-Phenyl Analogs

Dual sEH/FAAH Inhibition (for pain relief)

- Trifluoromethyl groups on the aromatic rings at the ortho and para positions were well-tolerated by the target enzymes (soluble epoxide hydrolase and fatty acid amide hydrolase).[6][7] - However, these substitutions did not improve metabolic stability in liver microsomes.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for key assays mentioned in the literature.

Antioxidant Activity Assay (DPPH Radical Scavenging Method)

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

- Preparation of Reagents:

- A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).
- A solution of DPPH in the same solvent is prepared to a specific concentration (e.g., 0.1 mM).

- Assay Procedure:

- In a 96-well plate, different concentrations of the test compound are added to the DPPH solution.
- The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

- Data Analysis:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the DPPH solution without the test compound and A_{sample} is the absorbance with the test compound.
 - The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Enzyme Inhibition Assay (e.g., Pancreatic Lipase)

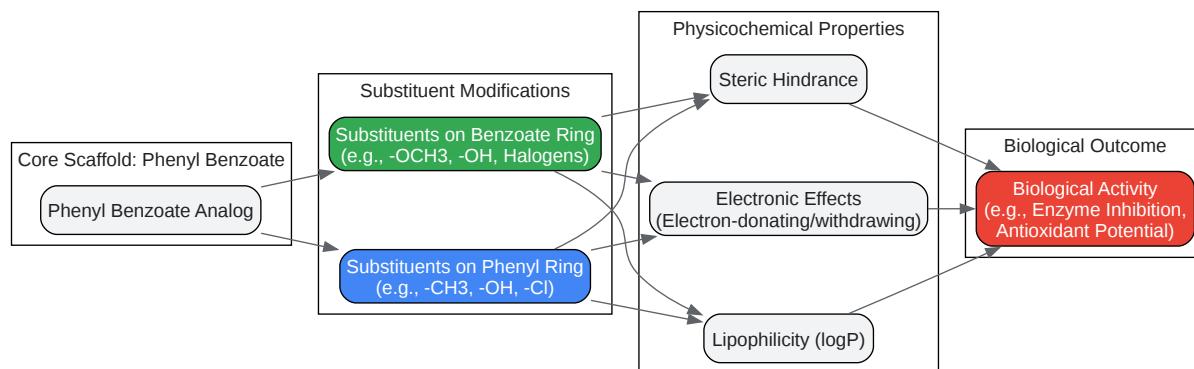
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

- Preparation of Reagents:
 - A solution of the enzyme (e.g., porcine pancreatic lipase) is prepared in a suitable buffer.
 - A substrate solution (e.g., p-nitrophenyl palmitate) is prepared.
 - The test compound is dissolved in a suitable solvent.
- Assay Procedure:
 - The enzyme solution is pre-incubated with various concentrations of the test compound for a specific period.
 - The enzymatic reaction is initiated by adding the substrate solution.

- The mixture is incubated at a specific temperature (e.g., 37°C).
- The formation of the product (e.g., p-nitrophenol) is monitored over time by measuring the absorbance at a specific wavelength (e.g., 405 nm).
- Data Analysis:
 - The rate of the enzymatic reaction is calculated from the change in absorbance over time.
 - The percentage of enzyme inhibition is calculated for each concentration of the test compound.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

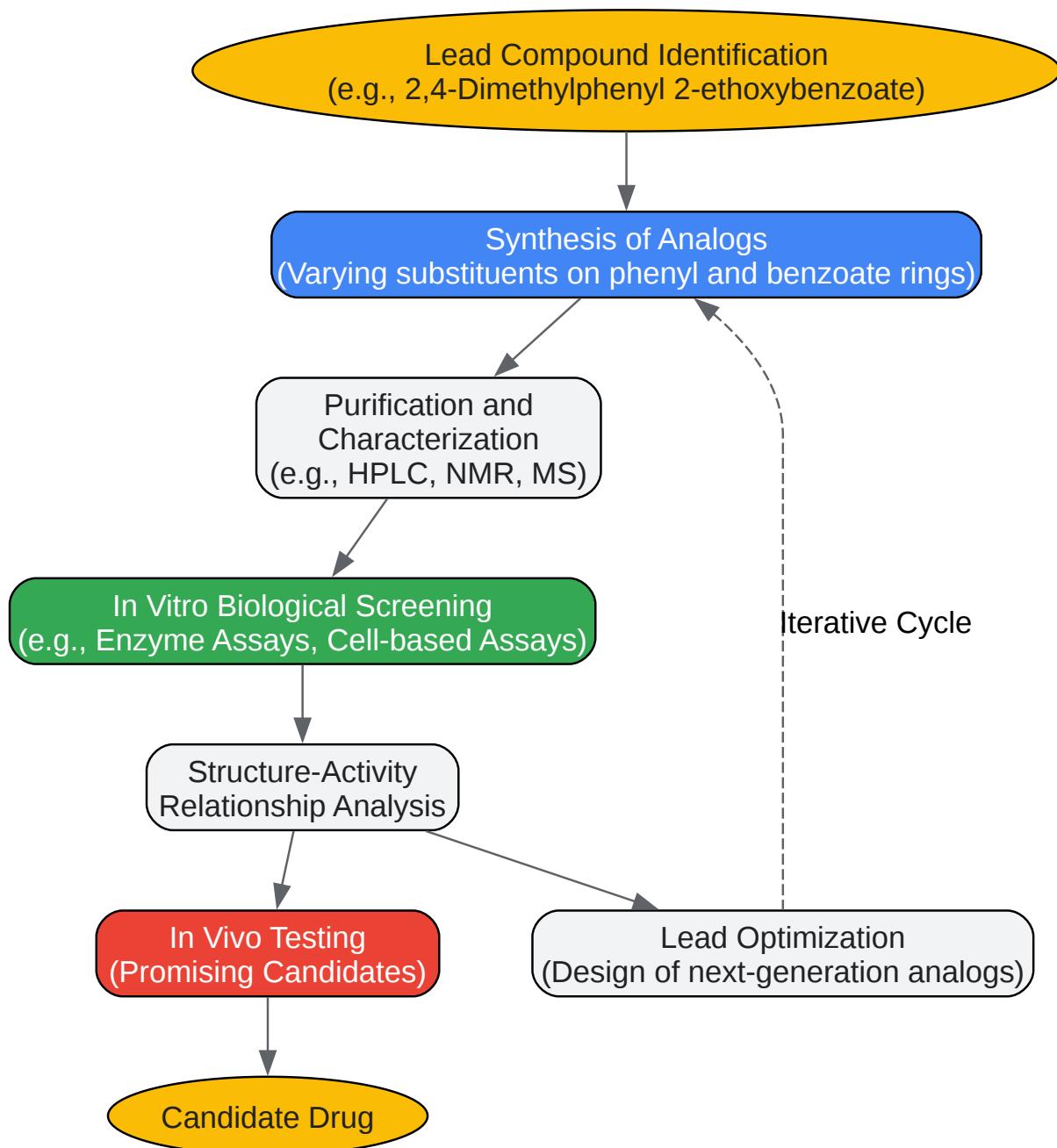
Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential for conceptualizing the complex relationships in SAR studies and the workflows involved.



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Caption: Logical relationship of how substituent modifications on the phenyl benzoate scaffold influence physicochemical properties and ultimately biological activity.

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Caption: A generalized experimental workflow for structure-activity relationship (SAR) studies of novel chemical entities.

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